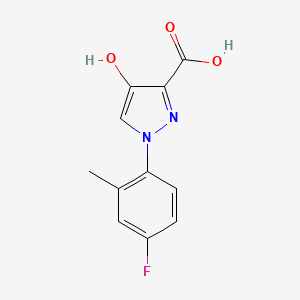

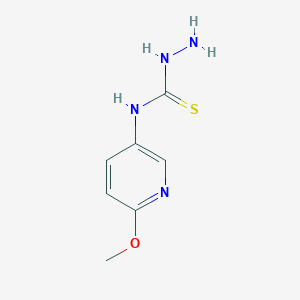

2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the synthesis .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Catalytic Applications

A study by Xu et al. (2014) explored the synthesis and characterization of cyclopalladated and cyclometalated complexes, including compounds structurally similar to 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride. These complexes exhibited luminescence with emission peaks in the UV spectrum and were applied in coupling reactions of aryl chlorides, showcasing their potential in catalytic and luminescent applications (Xu et al., 2014).

Synthesis of Aromatic Compounds

Tagata and Nishida (2003) described the use of palladium charcoal-catalyzed Suzuki-Miyaura coupling to synthesize arylpyridines and arylquinolines. Their research shows the importance of specific ligands in facilitating the coupling of haloquinolines and halopyridines, which is relevant to the synthesis processes involving compounds like 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride (Tagata & Nishida, 2003).

Fluorescence Derivatization in Chromatography

Yoshida, Moriyama, and Taniguchi (1992) discovered that compounds structurally similar to 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride can act as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, indicating potential analytical applications in the field of chemistry (Yoshida et al., 1992).

Biological Applications

Geddes et al. (2001) synthesized fluorescent probes through the quaternisation of 6-methylquinoline with methyl bromide and other compounds, leading to probes whose fluorescence is quenched by chloride ions. These probes, including variants related to 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride, have potential applications in biological systems, particularly in chloride determination (Geddes et al., 2001).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-6-methylquinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO/c1-10-5-6-15-13(7-10)14(17(19)21)9-16(20-15)11-3-2-4-12(18)8-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWGNZAPCMERLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)

![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)

![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)

![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)

![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)